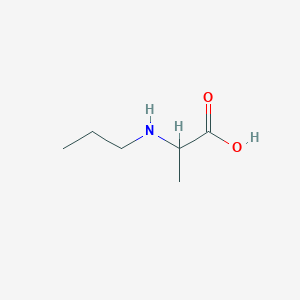

n-propylalanine

Description

Historical Perspectives on N-Alkylated Amino Acid Research

The study of N-alkylated amino acids has a history stretching back over a century, with initial efforts focused predominantly on the simplest form of alkylation: methylation. The first documented procedure for the N-methylation of α-amino acids was published in 1915 by Emil Fischer. monash.edu For decades, research in this area centered on N-methyl amino acids (NMAs) because they are common motifs in peptides synthesized by non-ribosomal mechanisms in nature. monash.edumonash.edu

The chemical research community, particularly those involved in peptide synthesis, developed a substantial body of work on synthesizing NMAs. monash.edu A widely applied method involves the use of sodium hydride and methyl iodide on N-acyl or N-carbamoyl protected amino acids. monash.edu The interest in N-methylation stems from the useful properties it confers upon peptides. N-methylation can increase a peptide's lipophilicity, which often improves its solubility in non-aqueous environments and enhances its ability to permeate biological membranes, making the peptide more bioavailable and a better therapeutic candidate. monash.edu While alkyl groups larger than a methyl group are exceedingly rare in natural products, the principles of N-alkylation have been extended in medicinal chemistry and peptide drug development to include a variety of alkyl chains, such as the propyl group in N-propylalanine. monash.edumanchester.ac.uk The synthesis of these more complex N-alkyl amino acids often employs methods like reductive amination or the alkylation of protected amino acids. monash.edu

Evolution of Research Interests in Non-Proteinogenic Amino Acids

Non-proteinogenic amino acids (NPAAs) are amino acids that are not naturally encoded in the genetic code of organisms. nih.govmdpi.com While not part of the standard protein-building toolkit, hundreds of NPAAs are found in nature as secondary metabolites in organisms such as bacteria, fungi, and plants. frontiersin.orgnih.gov For instance, bacteria and fungi use enzymes called non-ribosomal peptide synthetases (NRPSs) to incorporate NPAAs into bioactive peptides, which include famous examples like the penicillin precursor ACV-tripeptide and the immunosuppressant drug cyclosporine. nih.gov

The interest in NPAAs has surged with the advancement of modern chemistry and biology, as they have become powerful tools for developing peptide-based drug candidates. nih.gov Peptides composed solely of natural amino acids often suffer from poor stability in biological systems. nih.gov The incorporation of NPAAs can fundamentally alter and improve the drug-like properties of peptides, including their stability, potency, permeability, and bioavailability. nih.gov This has led to the discovery of over 800 naturally occurring NPAAs and the chemical synthesis of thousands more. nih.gov These synthetic NPAAs are valuable building blocks for creating advanced pharmaceuticals and agrochemicals, with the potential to generate molecules with novel functions or improved effectiveness compared to their natural counterparts. frontiersin.org Consequently, NPAAs are subjects of intense research for applications ranging from the discovery of new antibiotics to the design of specific enzyme inhibitors and probes. nih.govresearchgate.net

Current Research Landscape and Future Directions for this compound Studies

This compound, also known by its IUPAC name 2-(propylamino)propanoic acid, is a chiral amino acid that serves as a synthetic building block in various research domains. smolecule.comnih.gov As a derivative of alanine (B10760859), it is primarily utilized as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. smolecule.com

Current research applications of this compound include its use as a model compound for studying the behavior and interactions of amino acids in biological systems and its incorporation into peptide chains to modulate their structural and functional properties. smolecule.com The presence of the N-propyl group can introduce steric hindrance and alter hydrogen bonding capabilities, which can be leveraged to control peptide conformation and receptor binding affinity.

| Property | Value |

|---|---|

| Molecular Formula | C6H13NO2 |

| Molecular Weight | 131.17 g/mol |

| IUPAC Name | 2-(propylamino)propanoic acid |

| Chirality | Exists in D and L forms |

| Method | Description |

|---|---|

| Reductive Amination | The reaction of a pyruvate (B1213749) precursor with propylamine (B44156). |

| Alkylation of Alanine | Direct alkylation of alanine using a propyl-containing reagent, often requiring protection of the carboxyl group. |

| Grignard Reaction | Involves the reaction of n-propylmagnesium bromide with ethyl N-trichloroethylidenecarbamate. smolecule.com |

Future research directions for this compound are focused on expanding its application in drug discovery and materials science. Preliminary studies have suggested that this compound may have potential cognitive enhancement properties, opening an avenue for further exploration in neuropharmacology. smolecule.com Its role as a building block for peptide-based therapeutics is also expected to grow, as researchers design novel peptides with tailored stability and activity profiles. Furthermore, the unique properties conferred by the N-propyl group could be exploited in the development of new biomaterials and in profiling the substrate specificity of enzymes like proteases. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(propylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-3-4-7-5(2)6(8)9/h5,7H,3-4H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTIMBUCRNZURQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70901479 | |

| Record name | NoName_601 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70901479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138062-69-8 | |

| Record name | N-Propyl alanine, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138062698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-PROPYL ALANINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41MHL9GT9K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for N Propylalanine and Its Derivatives

Advanced Chemical Synthesis Routes

The preparation of N-propylalanine can be achieved through several advanced synthetic pathways, each offering distinct advantages in terms of efficiency, scalability, and stereochemical control.

Direct N-alkylation of alanine (B10760859) and reductive amination of its corresponding α-keto acid are primary strategies for synthesizing this compound.

Direct N-Alkylation: This method involves the reaction of alanine with an n-propyl halide, such as n-propyl bromide or iodide, in the presence of a base. The base is crucial for deprotonating the amino group of alanine, thereby increasing its nucleophilicity to facilitate the attack on the alkyl halide. A common approach involves using a strong base like sodium hydride (NaH) with an alkylating agent like methyl iodide for N-methylation, a principle that is extended to N-propylation. monash.edu The reaction typically requires protection of the carboxylic acid group, often as an ester, to prevent unwanted side reactions.

Another facile, single-step approach for N-alkylation avoids complex protection-deprotection steps by using a mixed-solvent system (e.g., water and ethanol) to homogenize the water-soluble amino acid and the water-insoluble alkylating agent, eliminating the need for toxic phase-transfer catalysts. blogspot.comwikipedia.org

Reductive Amination: A widely used and versatile method for preparing N-alkylated amino acids is reductive amination. rsc.orgrsc.org This process involves the reaction of an α-keto acid (pyruvic acid for alanine) with a primary amine (n-propylamine). The initial reaction forms an imine intermediate, which is then reduced in situ to the desired N-alkylated amino acid. organic-chemistry.org Various reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their selectivity for imines over ketones. organic-chemistry.org Biocatalytic approaches using enzymes like imine reductases (IREDs) and reductive aminases (RedAms) offer a green alternative, operating under mild aqueous conditions. nih.govresearchgate.net

| Alkylation Strategy | Reactants | Key Reagents/Conditions | Product |

| Direct N-Alkylation | Alanine (or ester), n-Propyl halide | Base (e.g., NaH, K₂CO₃) | This compound |

| Reductive Amination | Pyruvic acid, n-Propylamine | Reducing agent (e.g., NaBH₃CN) | This compound |

The Strecker synthesis is a classic and effective method for producing α-amino acids, which can be adapted to create N-substituted variants like this compound. nih.govnih.gov This one-pot, three-component reaction combines an aldehyde, an amine, and a source of cyanide. capes.gov.br

To synthesize this compound, the reaction would utilize propanal, n-propylamine, and potassium cyanide (KCN). nih.gov

Imine Formation: Propanal reacts with n-propylamine to form the corresponding N-propyl imine.

Aminonitrile Formation: The cyanide ion (from KCN) then attacks the imine carbon, forming an α-(propylamino)butyronitrile. acs.org

Hydrolysis: The resulting aminonitrile is subsequently hydrolyzed, typically under acidic conditions (e.g., using aqueous HCl), which converts the nitrile group into a carboxylic acid, yielding racemic this compound. nih.govacs.org

The classical Strecker synthesis produces a racemic mixture of the amino acid, meaning both the (R) and (S) enantiomers are formed in equal amounts. nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Intermediate | Final Product |

| Propanal | n-Propylamine | Potassium Cyanide | α-(propylamino)butyronitrile | (±)-N-Propylalanine |

Grignard reagents, powerful carbon-based nucleophiles, can be employed in the synthesis of amino acids through addition to electrophilic imine-like substrates. acs.orgorganic-chemistry.org A specific method for α-amino acid synthesis involves the reaction of a Grignard reagent with ethyl N-trichloroethylidenecarbamate. rsc.org

In this approach, n-propylmagnesium bromide (a Grignard reagent) is reacted with ethyl N-trichloroethylidenecarbamate. The Grignard reagent adds to the imine carbon, forming a 1-substituted ethyl 2,2,2-trichloroethylcarbamate intermediate. Subsequent hydrolysis and decarboxylation of this intermediate yield the final α-amino acid. This method has been successfully used to obtain amino acids like DL-alanine (using methylmagnesium bromide) and DL-norleucine in good yields. rsc.org

Another strategy involves the reaction of Grignard reagents with α-iminoesters. This tandem N-alkylation/π-allylation can produce complex, enantioenriched α,α-disubstituted α-amino acids. nih.govacs.org Furthermore, N-protected α-amino ketones, which can be precursors to amino acids, can be synthesized by reacting in situ generated activated esters of amino acids with Grignard reagents in the presence of copper(I) iodide (CuI). organic-chemistry.org

Controlling the stereochemistry to produce specific enantiomers—(R)-N-propylalanine or (S)-N-propylalanine—is crucial for pharmaceutical applications. This is achieved through asymmetric synthesis, which employs chiral catalysts, auxiliaries, or enzymes.

The synthesis of the (R)-enantiomer of this compound can be achieved using several asymmetric strategies:

Chiral Auxiliaries: An enantiopure chiral auxiliary can be attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction. For example, a chiral auxiliary like pseudoephenamine can be used for diastereoselective alkylation reactions. nih.gov In the context of this compound, one could start with (R)-alanine, protect it with a suitable group, and then perform the N-propylation. Alternatively, a chiral glycine (B1666218) enolate equivalent, bearing an auxiliary such as an oxazolidinone or a sulfinamide, can be alkylated. wikipedia.orgacs.orguwindsor.ca The auxiliary forces the incoming propyl group to add from a specific face, leading to a high diastereomeric excess. The auxiliary is then cleaved to yield the desired (R)-amino acid.

Asymmetric Reductive Amination: This method can be rendered stereoselective by using a chiral reagent or catalyst. One approach involves reacting pyruvic acid with a chiral amine, such as (R)-α-methylbenzylamine, to form a chiral imine. researchgate.net Reduction of this imine proceeds with facial selectivity dictated by the chiral amine, and subsequent removal of the chiral group by hydrogenolysis yields the (R)-N-propylalanine. Biocatalytic reductive amination using specific imine reductases (IREDs) that exhibit (R)-selectivity is another powerful method for accessing the desired enantiomer with high purity. nih.gov

Similar to the (R)-enantiomer, the synthesis of (S)-N-propylalanine relies on asymmetric methods to control the stereochemistry at the α-carbon.

Chiral Auxiliaries: The principles are identical to those for the (R)-enantiomer, but the opposite enantiomer of the chiral auxiliary is used. For instance, starting with an achiral glycine Schiff base complexed with a chiral ligand derived from (S)-o-[N-(N-benzylprolyl)amino]benzophenone allows for highly stereoselective alkylation. nih.gov Attaching an Evans-type oxazolidinone derived from an (S)-amino alcohol to a glycine unit would direct alkylation to form the (S)-product. wikipedia.orguwindsor.ca

Asymmetric Catalysis: Catalytic asymmetric synthesis represents a highly efficient approach. This can involve the enantioselective reduction of an N-propyl imine derived from pyruvic acid ester using a chiral catalyst, such as a ruthenium or nickel complex with a chiral phosphine (B1218219) ligand. acs.org

Biocatalysis: The use of specific enzymes provides an excellent route to (S)-N-propylalanine. Many known imine reductases (IREDs) exhibit a preference for producing the (S)-enantiomer of N-substituted amino acids from α-keto acids. By selecting the appropriate IRED, pyruvic acid and n-propylamine can be converted directly to (S)-N-propylalanine with very high enantiomeric excess. nih.gov

| Method | Chiral Source | Key Principle | Target Enantiomer |

| Chiral Auxiliary | (R)- or (S)-auxiliary (e.g., oxazolidinone) | Diastereoselective alkylation of a glycine or alanine enolate. | (R) or (S) |

| Asymmetric Reductive Amination | Chiral amine (e.g., α-methylbenzylamine) | Diastereoselective reduction of a chiral imine intermediate. | (R) or (S) |

| Biocatalysis | Imine Reductase (IRED) Enzyme | Enantioselective enzymatic reduction of an imine. | (R) or (S) |

| Asymmetric Catalysis | Chiral Metal Complex (e.g., Ni, Ru) | Enantioselective catalytic reaction (e.g., reduction, alkylation). | (R) or (S) |

Stereoselective and Chiral Synthesis Methodologies

Enantioselective Approaches

The synthesis of enantiomerically pure this compound is of significant interest, and various enantioselective methods have been explored to achieve high stereochemical control. These approaches are crucial for applications where the specific chirality of the molecule is essential.

One prominent strategy involves the use of chiral catalysts to direct the stereochemical outcome of the N-alkylation reaction. For instance, the asymmetric synthesis of α-alkenyl α-amino acid derivatives has been achieved through N-H insertion reactions of vinyldiazoacetates and tert-butyl carbamate (B1207046). This reaction is cooperatively catalyzed by achiral dirhodium(II) carboxylates and chiral spiro phosphoric acids, yielding products with high enantioselectivity (83–98% ee). rsc.org While this method has been demonstrated for α-alkenyl amino acids, its principles can be adapted for the synthesis of N-alkylated amino acids like this compound.

Another powerful enantioselective method is the biocatalytic dynamic kinetic resolution (DKR) of N-alkyl amino esters. A lipase-catalyzed DKR of PEGylated N-alkyl amino esters has been reported to produce a wide range of enantiomerically enriched N-alkyl unnatural amino acids. acs.orgacs.orgnih.gov This method offers excellent yields (up to 98%) and high enantiomeric excess (up to 99% ee). acs.orgacs.orgnih.gov The use of PEGylated esters enhances substrate solubility and reactivity in aqueous media, making the process efficient and scalable. acs.orgacs.orgnih.gov

The use of chiral metal complexes is another established approach for the asymmetric synthesis of amino acids. Chiral Ni(II) complexes of Schiff bases derived from alanine have been utilized for the direct alkylation to produce α,β-dialkyl-α-phenylalanines with high enantiomer differentiation. nih.govnih.gov This method demonstrates the feasibility of using chiral auxiliaries to control the stereochemistry during the formation of new C-C bonds in amino acid derivatives.

A general and highly enantioselective method for the synthesis of both D and L α-amino acids involves the catalytic asymmetric vinylation of aldehydes to form allylic alcohols. organic-chemistry.org These intermediates are then converted to allylic amines via an Overman rearrangement, followed by oxidative cleavage to yield the desired amino acids with excellent enantiomeric excess. organic-chemistry.org This versatile methodology can be applied to the synthesis of a variety of nonproteinogenic amino acids. organic-chemistry.org

The following table summarizes various enantioselective approaches applicable to the synthesis of N-alkylated amino acids.

Table 1: Enantioselective Synthetic Approaches for N-Alkylated Amino Acids

| Method | Catalyst/Reagent | Key Features | Reported Efficiency |

|---|---|---|---|

| N-H Insertion | Dirhodium(II) carboxylates and chiral spiro phosphoric acids | Cooperative catalysis, mild conditions | 83–98% ee rsc.org |

| Dynamic Kinetic Resolution | Lipase | Use of PEGylated esters for improved solubility and reactivity | Up to 98% yield, up to 99% ee acs.orgacs.orgnih.gov |

| Chiral Metal Complex Alkylation | Chiral Ni(II) complexes of Schiff bases | High enantiomer differentiation | High stereoselectivity nih.govnih.gov |

| Asymmetric Vinylation | Catalytic asymmetric vinylation of aldehydes | General method for D and L amino acids | Excellent ee organic-chemistry.org |

Exploration of N-Carboxyanhydride (NCA) Intermediates in Alanine Derivatization

N-Carboxyanhydrides (NCAs) are highly reactive derivatives of amino acids that serve as valuable intermediates in peptide synthesis and the preparation of other amino acid derivatives. Alanine-N-carboxyanhydride (Ala-NCA) is a key precursor that can be utilized in the synthesis of this compound.

The synthesis of Ala-NCA is typically achieved by reacting alanine with a phosgenating agent. A common and industrially viable method involves the use of triphosgene (B27547) in an inert solvent. This process can produce highly pure Ala-NCA (>99%) with low chloride content, which is crucial for subsequent polymerization or derivatization reactions. google.com The reaction of triphosgene with alanine liberates hydrogen chloride, which can form the hydrochloride salt of alanine, potentially hindering the reaction. google.com Therefore, reaction conditions must be carefully controlled to ensure complete conversion to the NCA.

Once Ala-NCA is synthesized, it can be subjected to N-alkylation to introduce the propyl group. The high reactivity of the NCA ring makes it susceptible to nucleophilic attack. However, direct N-alkylation of the NCA itself can be challenging due to the potential for polymerization and other side reactions. A more common approach involves the ring-opening of the NCA followed by or concurrent with N-alkylation.

Alternatively, N-propyl-L-alanine can be converted into its corresponding N-carboxyanhydride. This N-substituted NCA can then be used in peptide synthesis. For example, the N-carboxyanhydride of N-[1(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine has been reacted with L-proline in the presence of a base to produce enalapril, demonstrating the utility of N-substituted NCAs in the synthesis of complex molecules. google.com This suggests a viable route where alanine is first N-propylated, and the resulting this compound is then converted to its NCA for further reactions.

The general reaction for the formation of an N-substituted amino acid via an NCA intermediate can be envisioned as a two-step process: first, the formation of the Ala-NCA, and second, a controlled ring-opening and N-alkylation.

Novel Protecting Group Strategies in Synthesis

An essential concept in complex synthesis is the use of orthogonal protecting groups. nih.govjocpr.com Orthogonal protecting groups can be removed under distinct conditions, allowing for the selective deprotection of one functional group while others remain protected. nih.govjocpr.com This is particularly important when synthesizing peptides containing N-alkylated amino acids, where multiple reactive sites need to be managed.

Commonly used α-amino protecting groups in peptide synthesis include the tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups. researchgate.netbiosynth.com The Boc group is typically removed under acidic conditions, while the Fmoc group is base-labile. researchgate.netbiosynth.com The benzyloxycarbonyl (Z) group is another widely used protecting group, often removed by catalytic hydrogenation. researchgate.net

For the synthesis of this compound, a common strategy involves the protection of the amino group of alanine, followed by N-alkylation, and subsequent deprotection. The choice of the protecting group is crucial to ensure its stability during the alkylation step and its facile removal without affecting the newly introduced N-propyl group.

Sulfonamide-based protecting groups, such as the o-nitrobenzenesulfonyl (oNBS) group, are particularly useful for the synthesis of N-alkylated amino acids. ug.edu.pl The oNBS group can be introduced onto the amino group of an amino acid, and the resulting sulfonamide can be alkylated under basic conditions. ug.edu.pl The oNBS group can then be removed under mild conditions, making it a valuable tool for the site-specific alkylation of amino acids. ug.edu.pl

The following table provides an overview of common protecting groups used in amino acid synthesis and their removal conditions.

Table 2: Common Protecting Groups in Amino Acid Synthesis

| Protecting Group | Abbreviation | Structure | Removal Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | (CH₃)₃COCO- | Acidic conditions (e.g., TFA) researchgate.netbiosynth.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | C₁₅H₁₁O₂- | Basic conditions (e.g., piperidine) researchgate.netbiosynth.com |

| Benzyloxycarbonyl | Z or Cbz | C₆H₅CH₂OCO- | Catalytic hydrogenation researchgate.net |

| Tosyl | Tos | CH₃C₆H₄SO₂- | Strong acid (e.g., HF) peptide.com |

| o-Nitrobenzenesulfonyl | oNBS | o-NO₂C₆H₄SO₂- | Thiolysis (e.g., thiophenol) ug.edu.pl |

Chemo-Enzymatic and Biocatalytic Synthesis Approaches

Chemo-enzymatic and biocatalytic methods offer sustainable and highly selective alternatives to traditional chemical synthesis for the production of this compound and other N-alkylated amino acids. manchester.ac.uknih.gov These approaches leverage the high specificity of enzymes to catalyze reactions under mild conditions, often with excellent stereocontrol.

Enzyme-Mediated N-Alkylation Reactions

Several classes of enzymes have been identified and engineered for their ability to perform N-alkylation of amino acids. These enzymes provide a direct and efficient route to this compound, often with high enantioselectivity.

Reductive aminases (RedAms) are a class of enzymes that catalyze the reductive amination of a carbonyl compound with an amine. acs.org In the context of this compound synthesis, a RedAm could catalyze the reaction between pyruvate (B1213749) (or a related α-keto acid) and propylamine (B44156). Alternatively, a reductive amination could be performed on propanal with alanine as the amine donor.

Various oxidoreductases, such as opine dehydrogenases (OpDHs), N-methylamino acid dehydrogenases (NMAADHs), ketimine reductases (KIREDs), and Δ¹-pyrroline-5-carboxylate reductases (P5CRs), have been shown to catalyze the reductive amination of α-keto acids with amines. acs.org These enzymes offer a broad substrate scope and can be employed for the synthesis of a variety of N-alkylated amino acids.

Transaminases (TAs) are another important class of enzymes for amine synthesis. mdpi.com While they are primarily known for the transfer of an amino group from an amino donor to a keto acid, engineered transaminases can be used in cascades for the synthesis of N-alkylated compounds.

The following table highlights some of the enzyme classes used in the biocatalytic synthesis of N-alkylated amino acids.

Table 3: Enzymes for Biocatalytic N-Alkylation of Amino Acids

| Enzyme Class | Reaction Type | Key Features |

|---|---|---|

| Reductive Aminases (RedAms) | Reductive amination | Direct amination of carbonyls acs.org |

| Opine Dehydrogenases (OpDHs) | Reductive amination | Broad substrate scope acs.org |

| N-Methylamino Acid Dehydrogenases (NMAADHs) | Reductive amination | Specific for N-alkylation acs.org |

| Transaminases (TAs) | Transamination | Versatile for amine synthesis in cascades mdpi.com |

Integration of Enzymatic Steps in Multi-Step Synthesis

The integration of multiple enzymatic steps into a single pot, often referred to as an enzyme cascade, can significantly improve the efficiency and sustainability of a synthetic process. researchgate.net These cascades can be designed to convert simple starting materials into complex products like this compound without the need for isolating intermediates.

A chemo-enzymatic cascade for the synthesis of this compound could involve an initial chemical step to generate a key intermediate, followed by one or more enzymatic transformations. For example, a prochiral ketone could be synthesized chemically and then asymmetrically aminated using a transaminase to produce a chiral amine. researchgate.net

Multi-enzyme cascades can be constructed to produce non-canonical amino acids from simple and renewable feedstocks like glycerol (B35011). researchgate.net A modular multi-enzyme cascade could be designed where glycerol is first converted to a suitable α-keto acid precursor, which is then subjected to a reductive amination with propylamine, catalyzed by an appropriate dehydrogenase or aminase, to yield this compound.

The combination of different enzyme classes can be particularly powerful. For instance, a transketolase could be used to generate a novel keto-donor, which is then a substrate for a transaminase in a two-step pathway to synthesize chiral amino alcohols. ucl.ac.uk A similar concept could be applied to the synthesis of this compound, where an initial enzymatic step generates the necessary keto-acid or amine precursor for the subsequent N-alkylation reaction.

The development of such multi-step enzymatic and chemo-enzymatic processes is a rapidly advancing field, offering promising routes for the efficient and environmentally friendly production of this compound and its derivatives. nih.govnih.gov

Biochemical Pathways and Metabolic Roles of N Propylalanine

Investigation of N-Propylalanine in Metabolic Pathways

This compound is involved in several metabolic processes. It can be metabolized into propionic acid and alanine (B10760859), contributing to energy production and metabolic regulation. smolecule.com Research also indicates its production from pyruvate (B1213749) via transamination, suggesting its involvement in sugar and acid metabolism.

Role in Neurotransmitter and Hormone Synthesis

Research suggests that this compound plays a role in metabolic pathways, particularly in the synthesis of neurotransmitters and hormones. smolecule.com Studies indicate that this compound may interact with various enzymes and receptors involved in metabolic pathways. Its binding capabilities with neurotransmitter systems could potentially lead to enhanced cognitive functions or mood regulation. Binding studies have specifically shown that this compound can interact with receptors involved in neurotransmitter signaling pathways, with implications for potential therapeutic applications in treating mood disorders. Neurotransmitters, many of which are amino acid derivatives, are crucial signaling molecules in the nervous system, synthesized from precursor molecules readily available in cells. wikipedia.orgnih.gov Similarly, certain hormones, such as steroid hormones, are synthesized through specific metabolic pathways involving various enzymes. mdpi.com

Metabolism into Propionic Acid and Alanine

A key metabolic fate of this compound is its conversion into propionic acid and alanine. smolecule.com This transformation contributes to the broader energy metabolism and regulation within biological systems. smolecule.com Propionic acid, a short-chain fatty acid, is generally metabolized in the human body by conversion to propionyl coenzyme A (propionyl-CoA), which then enters the citric acid cycle. drugbank.com In various microorganisms, propionic acid can be further metabolized via pathways like the methylmalonyl-succinate pathway or converted to beta-alanine (B559535) or carbon dioxide. drugbank.comnih.govnih.gov Alanine, a common amino acid, can be synthesized from propanoic acid through processes involving decarboxylation and transamination. pearson.com

Interactions with Enzymes and Receptors in Metabolic Regulation

This compound is suggested to interact with various enzymes and receptors that are integral to metabolic regulation. These interactions are a focus of research, particularly concerning its binding capabilities with enzymes and receptors involved in metabolic pathways. smolecule.com Such interactions may influence neurotransmitter systems, potentially affecting mood and cognitive processes. smolecule.com Metabolic enzymes and metabolites are known to reciprocally regulate gene expression and maintain cellular homeostasis, often through direct or indirect modulation of chromatin and the activity of chromatin trans-acting proteins. nih.govnih.gov Allosteric interactions, where a molecule binds to an enzyme at a site other than the active site to influence its function, represent a well-established mechanism for regulating enzyme activity. nih.gov

Enzymatic Transformations Involving this compound and Related Compounds

Transamination Reactions

This compound can undergo transamination reactions. Specifically, its conversion to pyruvate, catalyzed by enzymes such as alanine aminotransferase, involves the transfer of the amino group to alpha-ketoglutarate. smolecule.com Conversely, this compound itself can be produced from pyruvate by transamination. Transamination is a fundamental biochemical process where an amino group is transferred from an amino acid to an alpha-keto acid, forming a new amino acid and a new keto acid. wikipedia.orgditki.com These reactions are typically mediated by aminotransferases and require pyridoxal-5'-phosphate (PLP), a derivative of Vitamin B6, as a coenzyme. wikipedia.orglibretexts.org The process involves a two-stage mechanism where the amino group is first transferred to the PLP coenzyme, forming pyridoxamine-5'-phosphate (PMP) and the corresponding alpha-keto acid, followed by the transfer of the amino group from PMP to a different alpha-keto acid. wikipedia.org

Decarboxylation Mechanisms

Decarboxylation of this compound can yield propylamine (B44156) and carbon dioxide under specific conditions. smolecule.com Decarboxylation reactions involve the removal of a carboxyl group (-COOH) from a molecule, releasing carbon dioxide (CO2). pearson.comlibretexts.org In biological systems, the decarboxylation of alpha-amino acids is a known enzymatic procedure, often catalyzed by PLP-dependent enzymes. nih.govstackexchange.com These enzymes stabilize the carbanions generated during decarboxylation by directing the negative charge into the π-bond system, leading to the formation of a quinonoid intermediate. nih.gov Decarboxylation steps are thermodynamically favorable due to the increase in entropy as one molecule is converted into two, one of which is a gas. libretexts.org

Esterification Reactions

This compound, characteristic of amino acids, can undergo esterification reactions, where it reacts with alcohols to form esters. smolecule.com This process is valuable in various chemical applications. Generally, esterification involves the reaction of a carboxylic acid (or an amino acid in this case, utilizing its carboxyl group) with an alcohol, typically catalyzed by an acid. libretexts.org

Studies on the esterification of propanoic acid, which shares a structural resemblance with the carboxylate portion of this compound, provide insights into the factors influencing such reactions. Key parameters include the amount of catalyst (e.g., H2SO4), the size and structure of the alcohol, the molar ratio of acid to alcohol, and temperature. ceon.rs For instance, the reactivity of alcohols in esterification with propanoic acid generally decreases with increasing steric hindrance, with primary alcohols reacting faster than secondary alcohols. ceon.rs

An example of esterification yield for n-propyl propanoate (derived from propanoic acid and 1-propanol) demonstrates the efficiency achievable under optimized conditions:

Table 1: Optimized Conditions for n-Propyl Propanoate Esterification ceon.rs

| Parameter | Value |

| Acid/Alcohol/Catalyst Molar Ratio | 1/10/0.20 (Propanoic Acid/1-Propanol/H2SO4) |

| Temperature | 65°C |

| Reaction Duration | 210 minutes |

| Maximum Yield | 96.9% |

Increasing temperature generally enhances both the rate of formation and the yield of esters. For propanoic acid esterification, a significant increase in conversion was observed when the temperature was raised from 35°C to 65°C. ceon.rs

Enzyme Specificity and Kinetic Studies

This compound and its derivatives are utilized in biochemical research to investigate enzyme specificity and to conduct kinetic studies. ontosight.ai Enzyme specificity is a fundamental property that dictates which substrates an enzyme will bind and catalyze. This selectivity is primarily determined by the unique structural, size, and chemical complementarity of the enzyme's active site to its substrate. researchgate.netnumberanalytics.com

Kinetic studies, which involve analyzing the rates of enzyme-catalyzed reactions, provide crucial insights into the mechanisms of enzyme action, the factors influencing their activity, and the regulation of metabolic pathways. numberanalytics.com Parameters such as catalytic constants (kcat) and Michaelis constants (Km) are pivotal in understanding how enzymes function in complex biological systems and in quantifying their specificity for different substrates. researchgate.netnih.gov While this compound is employed as a model compound in such investigations, specific detailed kinetic data (e.g., Km, Vmax values) for this compound as a direct substrate for particular enzymes are not widely detailed in the current literature. However, its structural characteristics make it a valuable tool for exploring the nuances of enzyme-substrate interactions and for engineering enzymes with tailored specificities. smolecule.comontosight.ainih.gov

Protein-Ligand Interaction Analyses

Studies focusing on this compound interactions primarily explore its binding capabilities with various enzymes and receptors involved in metabolic pathways. smolecule.com Research suggests that this compound may influence neurotransmitter systems, potentially impacting mood and cognitive processes. smolecule.com The compound's unique structure allows for its incorporation into peptides, which can modify their properties, including stability, receptor binding affinity, and cellular uptake. ontosight.ai This makes this compound a useful building block in the design of molecules with specific biological activities or improved pharmacological characteristics.

The investigation of protein-ligand interactions is crucial for understanding how small molecules, like this compound, exert their biological effects by binding to specific protein targets. This field often employs techniques such as molecular docking and experimental binding assays to elucidate the molecular basis of these interactions. While general principles of protein-ligand interactions are well-established, specific detailed analyses of this compound's binding affinities or interaction profiles with particular proteins are areas that may require further dedicated research. smolecule.comontosight.aimdpi.com

Amino Acid Transport and Metabolism Mechanisms

This compound plays a role in metabolic pathways, being metabolized into propionic acid and alanine, which contribute to energy production and metabolic regulation. smolecule.com It is also recognized as a metabolite of prilocaine (B1678100), a local anesthetic, where hepatic amidases cleave prilocaine to yield this compound and ortho-toluidine. Furthermore, this compound is produced from pyruvate via transamination and is involved in sugar and acid metabolism, providing energy for tissues such as muscle, brain, and the central nervous system.

This compound and its derivatives are utilized in biochemical research to study the mechanisms of amino acid transport and metabolism. ontosight.ai Amino acid transport across cellular membranes is mediated by a complex network of membrane transporters, which are crucial for maintaining amino acid homeostasis. nih.gov These transporters often exhibit broad specificity, recognizing multiple amino acids, and employ diverse mechanisms to regulate the intracellular amino acid pool. nih.gov

The metabolism of this compound is intertwined with the broader amino acid and short-chain fatty acid metabolic networks. Its conversion to propionic acid highlights its connection to propionate (B1217596) metabolism, a significant pathway in both mammalian and microbial systems. smolecule.com

Microbial Metabolism of this compound Precursors

Microorganisms exhibit diverse metabolic capabilities, including the synthesis and degradation of various compounds. This compound can be produced by microbial strains, such as recombinant E. coli BL21, engineered with N-alkyltransferase genes through metabolic pathways. This biotechnological approach has shown promising yields of this compound with high purity.

Table 2: Microbial Production of this compound

| Strain | Enzyme/Mechanism | Conditions | Yield (g/L) | Purity (%) |

| Recombinant E. coli BL21 | N-alkyltransferase genes | Fed-batch fermentation, 37°C, 72 hours | 15–20 | 98 |

Beyond direct synthesis, the precursors of this compound, specifically N-propylamine and propionate, are extensively metabolized by various microorganisms. asm.orgnih.govnih.govcapes.gov.br

Metabolism of N-Propylamine and Propionate by Microorganisms

Several microorganisms are capable of utilizing N-propylamine and propionate as sole sources of carbon and energy. For instance, a gram-positive rod designated strain R-22, isolated from soil, can metabolize propane, propionate, or N-propylamine. asm.orgnih.govcapes.gov.br Similarly, Mycobacterium convolutum strain NPA-1 can utilize N-propylamine, isopropylamine, and 1,3-propane diamine. nih.gov

The metabolism of N-propylamine by these microorganisms typically involves deamination to propionate. nih.gov This process is often catalyzed by inducible amine dehydrogenases, enzymes that exhibit broad substrate specificity for various primary amines. nih.govmicrobiologyresearch.org For example, Mycobacterium convolutum strain NPA-1 possesses an inducible amine dehydrogenase that deaminates N-propylamine to propionate, which is then further metabolized via the methylmalonyl-succinate pathway. nih.gov

Table 3: Microbial Metabolism of N-Propylamine and Propionate asm.orgnih.govnih.govcapes.gov.br

| Microorganism | Substrate | Initial Metabolic Step | Subsequent Pathway | Key Enzyme (if specified) |

| Strain R-22 (Gram-positive rod) | N-Propylamine | Deamination | Methylmalonyl-succinate pathway | Amine dehydrogenase |

| Strain R-22 (Gram-positive rod) | Propionate | - | Methylmalonyl-succinate pathway | - |

| Mycobacterium convolutum NPA-1 | N-Propylamine | Deamination | Methylmalonyl-succinate pathway | Amine dehydrogenase |

Methylmalonyl-Succinate Pathway Investigations

The methylmalonyl-succinate pathway is a crucial metabolic route for the degradation of propionate in many microorganisms, particularly under anaerobic conditions. asm.orgnih.govcapes.gov.bryamaguchi-u.ac.jp In this pathway, propionate is oxidized to acetate (B1210297), with methylmalonyl-CoA serving as an intermediate metabolite. This conversion proceeds through a series of steps involving succinate (B1194679), fumarate, oxaloacetate, and pyruvate. yamaguchi-u.ac.jp

Investigations into this pathway have revealed its widespread use in propane-utilizing organisms for propionate metabolism. asm.orgnih.govcapes.gov.br For example, Desulfurella acetivorans, a strictly anaerobic sulfur-reducing bacterium, metabolizes propionyl-CoA by carboxylation to methylmalonyl-CoA, which is subsequently converted to succinyl-CoA and directed into the tricarboxylic acid (TCA) cycle. frontiersin.org

In Escherichia coli, a previously uncharacterized operon encodes enzymes that can decarboxylate succinate to propionate. This pathway involves Sbm, a methylmalonyl-CoA mutase, and YgfG, a methylmalonyl-CoA decarboxylase. igem.orgnih.gov The enzyme YgfH also plays a role in the interconversion of propionyl-CoA and succinate. igem.org The methylmalonyl-CoA pathway is also involved in the broader catabolism of branched-chain amino acids and odd-chain fatty acids. igem.org

Table 4: Key Enzymes and Intermediates in Methylmalonyl-Succinate Pathway (Examples) yamaguchi-u.ac.jpfrontiersin.orgigem.orgnih.gov

| Enzyme/Intermediate | Role in Pathway | Organism (Example) |

| Propionyl-CoA Carboxylase | Carboxylation of propionyl-CoA to methylmalonyl-CoA | Desulfurella acetivorans, Propionibacteria frontiersin.orgmdpi.com |

| Methylmalonyl-CoA Mutase (Sbm) | Isomerization of methylmalonyl-CoA to succinyl-CoA (or vice versa) | E. coli, P. shermanii igem.orgnih.gov |

| Methylmalonyl-CoA Decarboxylase (YgfG) | Decarboxylation of methylmalonyl-CoA to propionyl-CoA | E. coli igem.orgnih.gov |

| Succinyl-CoA | Intermediate in conversion to TCA cycle or further metabolism | Various |

| Propionate | Initial substrate, oxidized to acetate via the pathway | Various microorganisms yamaguchi-u.ac.jp |

This pathway's efficiency and regulation are critical for microbial energy generation and carbon cycling, particularly in environments where propionate is a significant carbon source. yamaguchi-u.ac.jp

Amine Dehydrogenase Activity in Microbial Systems

While direct studies specifically detailing this compound as a substrate for amine dehydrogenases are limited in the provided search results, significant research exists on the activity of these enzymes with related amine compounds in microbial systems. This context provides insights into potential enzymatic interactions.

Mycobacterium convolutum : Mycobacterium convolutum strain NPA-1 is known to utilize n-propylamine, isopropylamine, and 1,3-propane diamine as sole sources of carbon, nitrogen, and energy nih.gov. This bacterium possesses an inducible amine dehydrogenase that deaminates n-propylamine to propionate, which is subsequently metabolized via the methylmalonyl succinate pathway nih.govnih.gov. Enzyme assays and gel electrophoresis studies suggest that a single, broad-specificity amine dehydrogenase is involved in the deamination of n-propylamine, isopropylamine, and 1,3-propane diamine in M. convolutum, with a molecular weight of approximately 38,500 nih.gov.

Quinohemoprotein Amine Dehydrogenases (QHNDH) : These enzymes are found in the periplasmic space of certain Gram-negative bacteria, such as Paracoccus denitrificans and Pseudomonas putida ebi.ac.uk. QHNDH catalyzes the oxidative deamination of a wide range of aliphatic and aromatic amines through the formation of a Schiff-base intermediate ebi.ac.uk. This catalytic process requires a novel redox cofactor, cysteine tryptophylquinone (CTQ), and two haem c cofactors that facilitate electron transfer to an external electron acceptor ebi.ac.uk.

Engineered Amine Dehydrogenases : Engineered amine dehydrogenases (AmDHs), often derived from amino acid dehydrogenases (AADH), have been developed for biotechnological applications. These enzymes efficiently catalyze the NAD(P)H-dependent asymmetric reductive amination of prochiral carbonyl substrates to produce chiral amines with high enantioselectivity frontiersin.orgmdpi.com. They can also be employed in the oxidative deamination for the kinetic resolution of racemic amines to yield enantiopure (S)-amines mdpi.com.

While these findings highlight the diverse roles and specificities of amine dehydrogenases in microbial metabolism of various amines, direct quantitative data on the enzymatic activity with this compound as a specific substrate was not explicitly detailed in the provided search results.

Comparative Studies of Related Metabolic Pathways in Bacteria

Comparative studies on the metabolic pathways of this compound across different bacterial species are not extensively detailed in the provided search results. However, insights into the metabolism of related three-carbon compounds and general amino acid metabolism in bacteria can provide a contextual understanding.

Propionate and n-propylamine Metabolism : Studies on a gram-positive rod, designated strain R-22, isolated from soil, demonstrate its ability to utilize propane, propionate, or n-propylamine as sole carbon and energy sources nih.gov. This organism metabolizes propionate and n-propylamine via the methylmalonyl-succinate pathway nih.gov. This pathway is crucial for the assimilation of odd-chain fatty acids and branched-chain amino acids in various microorganisms. The dissimilatory mechanism for n-propylamine in strain R-22 was found to be inducible, with amine dehydrogenase activity detected in cells grown on n-propylamine nih.gov.

Amino Acid Metabolism in Lactic Acid Bacteria : Research on Lacticaseibacillus paracasei SMN-LBK, a probiotic strain, highlights its capability to metabolize carbohydrates and amino acids mdpi.com. Integrated metabolomics and transcriptomics analyses are employed to investigate the metabolic mechanisms of key amino acids in such bacteria mdpi.com. For instance, studies have shown that the absence of specific amino acids like glutamate (B1630785) and arginine can significantly inhibit the growth of L. paracasei, affecting pathways such as glycolysis/gluconeogenesis, which serves as a primary energy supply mdpi.com. While these studies focus on general amino acid metabolism, they illustrate the complexity and importance of understanding specific amino acid pathways in bacterial physiology.

The available information suggests that while this compound itself may not be a widely studied primary metabolite in diverse bacterial comparative contexts, its structural similarity to other short-chain amines and amino acids indicates potential for analogous metabolic processing via pathways like the methylmalonyl-succinate pathway, as observed for n-propylamine and propionate.

Influence of this compound on Cellular Processes

This compound has been investigated for its potential influence on various cellular processes, primarily through its involvement in metabolic pathways and interactions with biological systems.

Metabolic Regulation and Energy Production : this compound plays a role in metabolic pathways, contributing to energy production and metabolic regulation through its metabolism into propionic acid and alanine smolecule.com. Its production from pyruvate by transamination also links it to sugar and acid metabolism, which are fundamental cellular energy processes .

Neurotransmitter and Hormone Synthesis : Research indicates that this compound is involved in the synthesis of neurotransmitters and hormones smolecule.com. This suggests a potential influence on cellular communication and regulatory mechanisms within the nervous and endocrine systems. Studies also suggest it may influence neurotransmitter systems, potentially affecting mood and cognitive processes smolecule.com. Preliminary research has even suggested potential cognitive enhancement properties, though further investigation is required to fully understand these biological implications smolecule.com.

Protein Metabolism and Interactions : In biochemical research, this compound serves as a model compound for studying amino acid behavior and interactions in biological systems, including its role in protein metabolism ontosight.ai. Its unique propyl side chain is noted to influence the structural conformation of peptides, which can, in turn, affect their biological functions . This highlights its potential to modulate protein-ligand interactions and enzyme specificity, making it valuable for specific applications in research ontosight.ai.

Cellular Response as a Metabolite : As a metabolite of prilocaine, this compound is generated within the body through the action of hepatic amidases chemicalbook.com. While this compound itself is not directly implicated in the adverse effects of prilocaine, its formation is part of a metabolic cascade that can lead to the production of other metabolites (e.g., o-toluidine) with known cellular impacts, such as methemoglobinemia chemicalbook.com. This illustrates its role within a broader metabolic context that can indirectly influence cellular homeostasis.

The influence of this compound on cellular processes appears to stem from its direct metabolic conversions, its precursor role in essential biomolecule synthesis, and its utility as a structural analogue for studying amino acid and peptide interactions. Detailed quantitative data on its direct impact on specific cellular processes (e.g., cell growth rates, specific gene expression changes) were not explicitly provided in the search results.

Applications of N Propylalanine in Peptide Chemistry

Incorporation of N-Propylalanine into Peptides

The substitution of a natural amino acid with this compound introduces a tertiary amide bond into the peptide backbone. This modification imposes significant conformational constraints and alters the local hydrophobicity, which in turn affects the peptide's biological behavior and stability. sigmaaldrich.com

The introduction of N-alkyl groups, such as the N-propyl group of this compound, is a widely recognized strategy for enhancing peptide stability. bachem.comabyntek.com This enhanced stability is primarily due to two factors: conformational restriction and resistance to enzymatic degradation.

The N-propyl group sterically hinders rotation around the Cα-N bond, restricting the peptide backbone's flexibility. This pre-organization into a specific conformation can make the peptide less susceptible to proteolytic enzymes, which often recognize and cleave peptides with flexible, specific conformations. sigmaaldrich.comfrontiersin.org By creating a backbone structure that is not an ideal substrate for common proteases, the peptide's half-life in biological systems can be significantly prolonged. frontiersin.org Modifications at the N-terminus (acetylation) and C-terminus (amidation) are also common strategies to stabilize peptides against degradation. bachem.com

The incorporation of this compound can significantly influence a peptide's binding affinity for its target receptor. ontosight.ai Binding affinity, often quantified by the equilibrium dissociation constant (K_D) or the inhibition constant (K_i), is a measure of the strength of the interaction between a ligand and its receptor. nih.gov A lower K_D or K_i value indicates a higher binding affinity. nih.gov

The conformational rigidity imparted by the N-propyl group can lock the peptide into a bioactive conformation that is optimal for receptor binding, thereby increasing affinity. Furthermore, the hydrophobic nature of the propyl group can lead to favorable interactions with hydrophobic pockets within the receptor's binding site. nih.gov However, the effect is highly dependent on the specific peptide and receptor; an unfavorable steric clash or conformational change can also lead to decreased binding affinity. Case studies have shown that substituting traditional amino acids with this compound can improve binding affinity to target proteins, potentially enhancing therapeutic outcomes.

| Peptide Analog | Modification | Target Receptor | Binding Affinity (K_i, nM) | Reference Finding |

|---|---|---|---|---|

| Native Peptide X | Contains Glycine (B1666218) at position 3 | Receptor Y | 150 | Baseline affinity for native sequence. nih.gov |

| Analog Peptide X-NPA | Glycine at position 3 replaced with this compound | Receptor Y | 45 | N-alkylation can enhance binding by optimizing conformation and adding hydrophobic interactions. nih.gov |

This change can influence how the peptide interacts with the lipid bilayer of the cell membrane. mdpi.com For some peptides, increased lipophilicity can enhance passive diffusion across the membrane or promote uptake via endocytotic pathways. plos.orgcopernicus.org However, the relationship is not always linear, as excessive lipophilicity can lead to poor solubility or non-specific binding to membranes without productive cellular entry. copernicus.org Therefore, the substitution with this compound must be carefully considered within the context of the entire peptide sequence to achieve optimal cellular uptake. mdpi.com

Methodologies for Peptide Synthesis Utilizing this compound

The chemical synthesis of peptides containing this compound can be accomplished using either solid-phase or solution-phase techniques. nih.govnih.gov The choice of method depends on factors such as the desired peptide length, scale of synthesis, and the specific sequence.

Solid-Phase Peptide Synthesis (SPPS) is the most common method for chemically synthesizing peptides. nih.gov The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. nih.govnih.gov A typical SPPS cycle using the prevalent Fmoc (9-fluorenylmethyloxycarbonyl) strategy involves:

Deprotection: Removal of the temporary Fmoc protecting group from the N-terminal amino acid of the resin-bound peptide, typically using a solution of piperidine (B6355638) in a solvent like DMF. nih.gov

Activation & Coupling: Activation of the carboxyl group of the incoming Fmoc-protected amino acid (e.g., Fmoc-N-propylalanine-OH) using a coupling reagent, followed by its reaction with the newly freed N-terminus on the peptide chain to form a new peptide bond. sigmaaldrich.com

Washing: Thorough washing of the resin to remove excess reagents and by-products. nih.gov

The incorporation of this compound and other N-alkylated amino acids presents a significant challenge in SPPS. rsc.org The steric hindrance caused by the propyl group on the secondary amine slows down the coupling reaction kinetics considerably compared to the coupling of primary amino acids. This can lead to incomplete or failed coupling, resulting in deletion sequences and a lower purity of the crude product.

To overcome these challenges, several modifications to standard SPPS protocols are employed:

Potent Coupling Reagents: Using highly efficient activating agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, or PyBOP® can help drive the reaction to completion. sigmaaldrich.com

Extended Reaction Times: Allowing longer coupling times (e.g., several hours to overnight) can compensate for the slower reaction rate. sigmaaldrich.com

Double Coupling: Repeating the coupling step with a fresh portion of activated amino acid ensures a higher yield of the desired product. sigmaaldrich.com

Specialized Building Blocks: In some cases, using this compound as a pre-formed dipeptide (e.g., a pseudoproline or Dmb-dipeptide) can help overcome aggregation and improve coupling efficiency. sigmaaldrich.comsigmaaldrich.com

| Coupling Reagent | Additive | Typical Conditions | Key Advantage |

|---|---|---|---|

| DIC/HOBt | HOBt (Hydroxybenzotriazole) | Standard, but may be slow for N-alkyl-AAs. | Cost-effective, low racemization. |

| HBTU/DIEA | HOBt (formed in situ) | More rapid activation than carbodiimides. | Efficient for many difficult couplings. sigmaaldrich.com |

| HATU/DIEA | HOAt (1-Hydroxy-7-azabenzotriazole) | Very high reactivity, often used for the most difficult couplings. | Superior for sterically hindered residues. rsc.org |

| PyBOP®/DIEA | HOBt (formed in situ) | Phosphonium-based, highly effective. | Reduces risk of side reactions compared to some uronium reagents. sigmaaldrich.com |

Solution-phase peptide synthesis, also known as classical synthesis, involves carrying out all reactions with the reactants dissolved in an appropriate organic solvent. nih.govnih.gov Unlike SPPS, the intermediate peptide products are isolated and purified after each coupling and deprotection step. researchgate.net

While more labor-intensive and less easily automated than SPPS, solution-phase synthesis offers advantages for incorporating difficult residues like this compound. researchgate.netresearchgate.net Since the reactions are not occurring on a sterically encumbering solid support, reaction kinetics can be more favorable. This method is particularly useful for large-scale synthesis of shorter peptides or for preparing peptide fragments that can later be joined together (convergent synthesis). researchgate.net

Modern approaches like Group-Assisted Purification (GAP) chemistry have been developed to streamline solution-phase synthesis. researchgate.net The GAP strategy utilizes a protecting group that facilitates easy purification of the peptide product by simple extraction, avoiding the need for laborious chromatography after each step. researchgate.net This makes solution-phase synthesis a more viable and efficient option for producing peptides containing this compound.

Optimization of Coupling and Deprotection Strategies

The incorporation of this compound into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) presents distinct challenges, primarily due to the steric hindrance imposed by the N-alkyl group. The propyl substituent on the nitrogen atom can impede the approach of the incoming activated amino acid, potentially leading to slower and less efficient coupling reactions compared to proteinogenic amino acids. This necessitates the optimization of standard SPPS protocols to ensure high-yield synthesis of the target peptide.

Coupling Optimization: To overcome the challenge of steric hindrance, several strategies can be employed. Extending the coupling reaction times is a straightforward approach to allow the reaction to proceed to completion. The use of more potent coupling reagents can also enhance efficiency. While standard carbodiimides like DCC and EDC are common, more advanced reagents may be required for difficult couplings involving sterically hindered residues. libretexts.org For instance, the biomimetic cyclic propylphosphonic anhydride (B1165640) (T3P®) has been shown to facilitate rapid and efficient peptide bond formation in solution-phase synthesis with minimal epimerization, a methodology that could be advantageous for incorporating residues like this compound. nih.gov

Furthermore, advanced synthesis technologies can be applied. Microwave-assisted SPPS, for example, enhances reaction kinetics through rapid heating, which can drive difficult coupling reactions to completion more effectively than conventional methods. cem.com Similarly, Fast-Flow Solid-Phase Peptide Synthesis (FF-SPPS) utilizes continuous flow of reagents at elevated temperatures, which can improve efficiency and allow for real-time monitoring of the synthesis progress. vapourtec.comamidetech.com

Following deprotection and washing, the completeness of the subsequent coupling reaction must be confirmed. Qualitative colorimetric tests are frequently used for this purpose. The Kaiser test is a sensitive method for detecting free primary amines on the resin; a negative (yellow) result indicates a complete coupling. iris-biotech.de However, for secondary amines like this compound, the Kaiser test is not suitable. In these cases, alternative tests such as the TNBS (2,4,6-trinitrobenzenesulfonic acid) test, which gives a red-orange color in the presence of free amines (both primary and secondary), can be used to monitor the reaction. iris-biotech.de If incomplete coupling is detected, a second coupling step (a "double coupling") is often performed before proceeding to the next cycle. researchgate.net To prevent the formation of deletion sequences from unreacted sites, a capping step using reagents like acetic anhydride can be introduced after the coupling to permanently block any remaining free amines. iris-biotech.de

| Strategy | Description | Application for this compound |

| Extended Reaction Times | Increasing the duration of the coupling step to allow for complete reaction of sterically hindered amino acids. | Compensates for the slower reaction kinetics caused by the N-propyl group's steric bulk. |

| Advanced Coupling Reagents | Utilizing highly active reagents (e.g., T3P®, HATU, HCTU) to promote efficient amide bond formation. nih.gov | Overcomes the activation energy barrier heightened by steric hindrance. |

| Microwave-Assisted SPPS | Applying microwave irradiation to accelerate coupling and deprotection reactions through efficient heating. cem.com | Significantly shortens the extended reaction times that might otherwise be necessary. |

| Flow Chemistry (FF-SPPS) | Employing a continuous flow of heated reagents over the solid support, enabling rapid cycles and real-time monitoring. vapourtec.com | Offers enhanced efficiency and process control for challenging sequences containing N-alkylated residues. vapourtec.comamidetech.com |

| Alternative Monitoring Tests | Using tests like the TNBS test for monitoring coupling completion, as the Kaiser test is ineffective for secondary amines. iris-biotech.de | Provides a necessary quality control step to confirm the successful incorporation of this compound. |

| Double Coupling / Capping | Repeating the coupling step or acetylating any unreacted amines to prevent deletion sequences. iris-biotech.deresearchgate.net | Ensures the highest possible purity of the final peptide by addressing incomplete reactions. |

Structural and Functional Consequences of this compound Incorporation in Peptides

Introducing this compound into a peptide chain instigates significant changes to its local and global structure, which in turn dictates its biological function. Unlike standard amino acids, where modifications occur on the side chain, the propyl group of this compound is on the backbone nitrogen atom. ontosight.ai This N-alkylation has profound stereochemical implications.

The presence of the N-propyl group eliminates the hydrogen bond donating capacity of the amide nitrogen at that position. mdpi.com This modification disrupts the regular hydrogen-bonding patterns that are fundamental to the formation of common secondary structures like α-helices and β-sheets. msu.edu The steric bulk of the propyl group also restricts the conformational freedom around the peptide bond, influencing the local dihedral angles and potentially inducing turns or kinks in the peptide backbone. N-alkylation is also known to alter the energetic barrier between the cis and trans conformations of the amide bond, often favoring the cis isomer more than in standard peptide bonds. mdpi.com

These structural alterations lead to critical functional consequences. One of the most significant is the enhanced resistance to enzymatic degradation. rsc.org Proteolytic enzymes recognize and cleave specific peptide bond sequences, and the modified backbone at the site of an N-alkylated amino acid can prevent this recognition, thereby increasing the peptide's half-life in vivo. nih.gov

Furthermore, the conformational changes induced by this compound can dramatically alter a peptide's interaction with its biological target. ontosight.ai The modified three-dimensional structure may lead to an increased or decreased binding affinity for a receptor, depending on whether the new conformation is more or less complementary to the binding site. ontosight.aimdpi.com The increased hydrophobicity from the propyl group can also influence the peptide's solubility and ability to cross biological membranes, potentially improving its bioavailability and cellular uptake. ontosight.aimdpi.com

| Feature | Structural Consequence | Functional Consequence |

| N-Alkylation | Loss of amide proton, preventing hydrogen bond donation. mdpi.com | Disruption of secondary structures (α-helices, β-sheets). msu.edu |

| Steric Hindrance | Restricted backbone rotation; potential to induce turns and favor cis amide bonds. mdpi.com | Altered 3D conformation, leading to modified receptor binding affinity. ontosight.ai |

| Modified Backbone | Unrecognizable cleavage site for many proteases. | Enhanced stability against enzymatic degradation and longer biological half-life. rsc.orgnih.gov |

| Increased Hydrophobicity | Alteration of the peptide's overall amphipathic character. | Modified solubility, potential for improved cell permeability and bioavailability. ontosight.aimdpi.com |

Design of Peptidomimetics and Modified Peptides

The unique properties conferred by this compound make it a valuable building block in the design of peptidomimetics and other modified peptides. Peptidomimetics are molecules that mimic the structure and function of natural peptides but are engineered to overcome their inherent limitations, such as poor stability and low bioavailability. nih.govwikipedia.org The incorporation of non-natural amino acids, like this compound, is a cornerstone of peptidomimetic design. wikipedia.orgabyntek.com

By substituting a natural amino acid with this compound, medicinal chemists can create peptides with more drug-like properties. The primary advantage gained from this N-alkylation is the enhanced proteolytic stability, which is a critical step in converting a peptide lead into a viable therapeutic candidate. nih.gov

This compound can be incorporated into various types of modified peptides. abyntek.com For instance, it can be used in the design of:

Linear Modified Peptides: Introducing one or more this compound residues into a linear peptide to fine-tune its conformation and improve its stability while retaining its core binding sequence.

Cyclic Peptides: The conformational constraints imposed by this compound can be used in conjunction with cyclization to create highly rigid structures with pre-organized conformations for optimal receptor binding. mdpi.comabyntek.com This can reduce the entropic penalty of binding, leading to higher affinity. mdpi.com

Peptoids and β-peptides: this compound is an example of an N-substituted glycine residue, which is the defining feature of a peptoid. wikipedia.org While not a true peptoid building block itself (as it's derived from alanine), its use aligns with the principles of peptoid and other backbone-modified peptidomimetic design, which aim to create novel scaffolds with enhanced stability and function. wikipedia.orgabyntek.com

The synthetic flexibility offered by including building blocks like this compound allows for the systematic modification of peptide structures. nih.gov This enables the exploration of structure-activity relationships to optimize a peptide's pharmacological profile, including its stability, specificity, and bioactivity, paving the way for the development of novel peptide-based therapeutics. nih.gov

Advanced Analytical Methodologies for N Propylalanine Research

Chromatographic Techniques

Chromatography encompasses a suite of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate. These methods are pivotal for the qualitative and quantitative analysis of N-propylalanine.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a liquid mixture. youtube.comsigmaaldrich.com Due to the chemical nature of this compound, which lacks a strong chromophore, direct detection by common HPLC detectors like UV-Vis is challenging. myfoodresearch.com Therefore, derivatization is a crucial step to enhance its detectability. myfoodresearch.comactascientific.com

In pre-column derivatization, the analyte is chemically modified before its introduction into the HPLC system. mdpi.com This approach is widely used for amino acid analysis to improve sensitivity and chromatographic behavior. actascientific.com For secondary amino acids like this compound, specific reagents are required as some of the most common ones, such as o-phthalaldehyde (B127526) (OPA), only react with primary amines. jascoinc.comjasco-global.com

A frequently used reagent for derivatizing secondary amino acids is 9-fluorenylmethyl chloroformate (FMOC). actascientific.comjascoinc.com FMOC reacts with both primary and secondary amino groups to form highly fluorescent derivatives, enabling sensitive detection. actascientific.comjascoinc.com For comprehensive amino acid profiling in a sample that may contain both primary and secondary amino acids, a dual-reagent approach using both OPA and FMOC is often employed. jascoinc.comjasco-global.com In this method, primary amino acids are first derivatized with OPA, followed by the derivatization of secondary amino acids with FMOC. jascoinc.com This allows for the simultaneous analysis of all amino acids in a single chromatographic run. jascoinc.comjasco-global.com The process can be automated using modern autosamplers, which handle the dispensing, mixing, and injection of the derivatized sample. jasco-global.com

Table 1: Common Pre-column Derivatization Reagents for Secondary Amino Acids

| Derivatization Reagent | Target Functional Group | Detection Method | Key Characteristics |

|---|---|---|---|

| 9-Fluorenylmethyl chloroformate (FMOC) | Primary and Secondary Amines | Fluorescence, UV | Forms stable, highly fluorescent derivatives. actascientific.comjascoinc.com |

| Phenyl isothiocyanate (PITC) (Edman's Reagent) | Primary and Secondary Amines | UV | Forms stable thiocarbamyl derivatives. actascientific.com |

Post-column derivatization involves the chemical modification of the analyte after it has been separated on the HPLC column but before it reaches the detector. youtube.comresearchgate.net This method offers advantages such as greater reproducibility and less susceptibility to matrix interferences compared to pre-column derivatization, as the derivatization reaction occurs after the separation of the analyte from other sample components. researchgate.net

For the analysis of this compound, ninhydrin (B49086) is a classic and effective post-column derivatization reagent. youtube.com Ninhydrin reacts with both primary and secondary amino acids to produce a colored compound (Ruhemann's purple for primary amines, a yellow product for secondary amines) that can be detected by a UV-Vis detector. youtube.com The reaction with ninhydrin typically requires heating the column effluent with the reagent in a reaction coil at an elevated temperature (e.g., 130°C) to ensure the reaction goes to completion. youtube.com

In contrast, other common post-column reagents like fluorescamine (B152294) and o-phthalaldehyde (OPA) are less suitable for secondary amino acids like this compound as they primarily react with primary amines to form fluorescent products. actascientific.comactascientific.comresearchgate.net

Table 2: Comparison of Pre-column and Post-column Derivatization for this compound Analysis

| Feature | Pre-column Derivatization | Post-column Derivatization |

|---|---|---|

| Reaction Timing | Before HPLC separation | After HPLC separation |

| Common Reagents for this compound | FMOC, PITC | Ninhydrin |

| Advantages | Can use a wider variety of reagents; potential for higher sensitivity. myfoodresearch.com | High reproducibility; reduced matrix effects; can analyze underivatized compounds simultaneously. researchgate.net |

| Disadvantages | Potential for multiple derivative products; matrix can interfere with reaction. myfoodresearch.com | Requires additional pump and reaction hardware; potential for band broadening. researchgate.net |

This compound is a chiral molecule, existing as two non-superimposable mirror images or enantiomers (D- and L-isomers). Since enantiomers possess identical physical and chemical properties in an achiral environment, their separation requires a chiral environment. researchgate.netcsfarmacie.cz In HPLC, this is most commonly achieved by using a chiral stationary phase (CSP). researchgate.net A CSP creates a chiral environment where the two enantiomers can form transient diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation. chromatographytoday.com

Several types of CSPs have proven effective for the enantioseparation of secondary amino acids. These include:

Cinchona alkaloid-based zwitterionic CSPs : These stationary phases, such as those based on quinine (B1679958) or quinidine, are highly effective for the direct enantioseparation of cyclic secondary α-amino acids and other ampholytic compounds. nih.govresearchgate.net The separation mechanism involves a synergistic double ion-pairing interaction between the zwitterionic chiral selector and the amino acid. researchgate.net

Macrocyclic glycopeptide antibiotic-based CSPs : Stationary phases with immobilized antibiotics like norvancomycin (B1247964) or eremomycin (B1671613) can separate a wide range of underivatized amino acids. mdpi.comresearchgate.net The chiral recognition is based on multiple interactions, including ionic and hydrophobic interactions, between the analyte and the complex structure of the macrocycle. mdpi.comresearchgate.net

Polysaccharide-based CSPs : Derivatives of cellulose (B213188) and amylose (B160209) are widely used CSPs. For instance, cellulose tris(3,5-dimethylphenylcarbamate), available as immobilized phases like CHIRALPAK® IB, offers broad applicability and stability with a wide range of mobile phases. hplc.eu

The choice of mobile phase is critical and often consists of mixtures of organic solvents like methanol (B129727) or acetonitrile (B52724) with aqueous buffers and additives like acids or bases to optimize the separation. csfarmacie.cznih.gov Temperature is another important parameter that can influence selectivity and resolution. nih.gov

Table 3: Examples of Chiral Stationary Phases for Amino Acid Separation

| Chiral Stationary Phase (CSP) Type | Example Selector | Principle of Separation |

|---|---|---|

| Cinchona Alkaloid-based | Quinine, Quinidine | Zwitterionic ion-exchange, hydrogen bonding, π-π interactions. nih.govresearchgate.net |

| Macrocyclic Glycopeptide | Norvancomycin, Eremomycin, Teicoplanin | Inclusion complexation, hydrogen bonding, ionic interactions. mdpi.comresearchgate.net |